molecular formula C11H17N3O3 B2996203 tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate CAS No. 2126159-44-0

tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Cat. No.: B2996203
CAS No.: 2126159-44-0
M. Wt: 239.275
InChI Key: WPDKBKFEGFLLSD-UHFFFAOYSA-N
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Description

tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate: is a complex organic compound that belongs to the class of imidazo[2,1-c][1,4]oxazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .

Biology and Medicine: This compound has shown potential in biological and medicinal research. It may exhibit antiproliferative activities against certain cancer cell lines, making it a candidate for anticancer drug development . Additionally, its structure allows for interactions with specific biological targets, which can be explored for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and other chemical products. Its synthesis and applications are of interest to pharmaceutical companies and chemical manufacturers .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiproliferative activity against cancer cells .

Comparison with Similar Compounds

  • tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison: While these similar compounds share structural elements with tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate, they differ in their specific ring structures and functional groups

Properties

IUPAC Name

tert-butyl 2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)8-9(12)13-7-6-16-5-4-14(7)8/h4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDKBKFEGFLLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C2N1CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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